Cyclohexyl methyl sulfide

Description

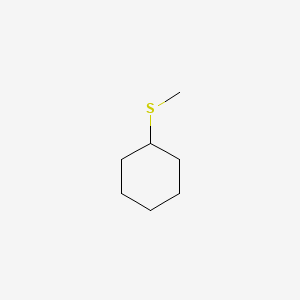

Structure

3D Structure

Properties

IUPAC Name |

methylsulfanylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14S/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBIOCGHCKNYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221523 | |

| Record name | (Methylthio)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7133-37-1 | |

| Record name | (Methylthio)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7133-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Methylthio)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007133371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Methylthio)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methylthio)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyclohexyl Methyl Sulfide: Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl methyl sulfide (B99878), also known as (methylthio)cyclohexane, is an aliphatic sulfide with the chemical formula C7H14S.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and detailed experimental protocols for its synthesis and key reactions. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis, offering a consolidated source of technical data and methodologies.

Chemical Structure and Identifiers

Cyclohexyl methyl sulfide consists of a cyclohexane (B81311) ring bonded to a methyl group through a sulfur atom.[1] This structure imparts specific reactivity and physical characteristics to the molecule.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (Methylsulfanyl)cyclohexane[1][3] |

| CAS Number | 7133-37-1[1][2] |

| Molecular Formula | C7H14S[1][2] |

| Canonical SMILES | CSC1CCCCC1[1][3] |

| InChI | InChI=1S/C7H14S/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3[1][2] |

| InChI Key | QQBIOCGHCKNYGP-UHFFFAOYSA-N[1][2] |

Physical and Chemical Properties

This compound is a colorless liquid with an unpleasant odor.[4] It is a combustible material and is soluble in alcohol and slightly soluble in water.[5][6][7]

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 130.25 g/mol | [1] |

| Melting Point | -80 °C (-112 °F) | [1][4][8] |

| Boiling Point | 89-90 °C @ 35 mmHg 183.19 °C @ 760 mmHg (estimated) | [1][5][6][8] |

| Density | 0.938 g/cm³ | [5][8] |

| Flash Point | 61 °C (141.8 °F) | [4][8][9] |

| Refractive Index | 1.4940 @ 20 °C | [8] |

| Water Solubility | 173.5 mg/L @ 25 °C | [5][7][10] |

| Vapor Pressure | 1.1 ± 0.3 mmHg @ 25 °C (Predicted) | [8] |

| LogP | 2.68 - 2.95 (estimated) | [5][6][8] |

Spectroscopic Data

Spectroscopic analysis provides confirmation of the structure of this compound.

Table 3: Spectroscopic Data Summary

| Spectroscopy Type | Characteristic Peaks/Regions |

| Proton NMR (¹H NMR) | Complex multiplets for cyclohexyl protons in the 1.2-2.0 ppm range.[1] |

| Infrared (IR) | C-H stretching: 2850-2950 cm⁻¹ C-S stretching: 600-700 cm⁻¹[1] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum data is available through the NIST WebBook.[2] |

Synthesis and Experimental Protocols

The most common methods for synthesizing this compound are through the alkylation of cyclohexanethiol (B74751) or the reduction of the corresponding sulfoxide (B87167).[1]

Synthesis via Alkylation of Cyclohexanethiol

This method involves the reaction of cyclohexanethiol with a methylating agent, such as methyl iodide, in the presence of a base.[1]

Figure 2: Workflow for the synthesis of this compound via alkylation.

Experimental Protocol: Alkylation of Cyclohexanethiol with Methyl Iodide

-

Materials:

-

Cyclohexanethiol

-

Methyl Iodide (MeI)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate (1.2 equivalents) and anhydrous acetone.

-

To the stirred suspension, add cyclohexanethiol (1.0 equivalent).

-

Add methyl iodide (1.1 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Chemical Reactivity and Protocols

The sulfur atom in this compound is a key site for reactivity, particularly oxidation.

Oxidation to Sulfoxide and Sulfone

This compound can be oxidized to form the corresponding sulfoxide and, with a stronger oxidizing agent or harsher conditions, the sulfone.[1]

Figure 3: Oxidation pathway of this compound.

Experimental Protocol: Oxidation to Cyclohexyl Methyl Sulfoxide using Hydrogen Peroxide

This protocol describes a selective oxidation to the sulfoxide.[2][6]

-

Materials:

-

This compound

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂)

-

4 M Sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (2 mmol) in glacial acetic acid (2 mL).[6]

-

Slowly add 30% hydrogen peroxide (8 mmol, 4 equivalents) to the solution while stirring at room temperature.[6]

-

Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.[6]

-

Once complete, carefully neutralize the reaction mixture by the slow addition of 4 M NaOH solution until the pH is approximately 7.[6]

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).[9]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[9]

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the pure sulfoxide.[9]

-

Applications

This compound serves as a versatile compound in various scientific and industrial fields.

-

Pharmaceutical Intermediate: It is utilized as a building block in the synthesis of various pharmaceutical compounds.[1][3][5]

-

Chemical Research: The compound is used in organic synthesis to study reaction mechanisms involving sulfur-containing molecules.[1]

-

Photooxidation Studies: It has been employed as a substrate in visible-light photooxidation experiments.[1]

-

Flavoring Agent: Due to its characteristic odor, it has potential applications as a flavoring agent.[1]

Safety Information

This compound is a combustible liquid and should be handled with appropriate safety precautions.[4][9]

-

Handling: Wear protective gloves, clothing, and eye/face protection.[9] Handle in a well-ventilated area and keep away from open flames, hot surfaces, and sources of ignition.[4][9]

-

First Aid:

-

Fire Fighting: Use CO₂, dry chemical, or foam for extinction. Water mist may be used to cool closed containers.[9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][9]

References

- 1. Buy this compound | 7133-37-1 [smolecule.com]

- 2. scispace.com [scispace.com]

- 3. scispace.com [scispace.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Reduction of Sulfoxides [organic-chemistry.org]

Physical properties of Cyclohexyl methyl sulfide (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of Cyclohexyl Methyl Sulfide (B99878)

This technical guide provides a comprehensive overview of the key physical properties of Cyclohexyl methyl sulfide (CAS 7133-37-1), with a specific focus on its melting and boiling points. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this organosulfur compound in synthesis and other applications.

Compound Overview

This compound, also known as (methylthio)cyclohexane, is an organosulfur compound with the molecular formula C₇H₁₄S.[1][2][3] It consists of a cyclohexyl group bonded to a methyl group through a sulfur atom.[1] This structure gives it distinct physical and chemical properties relevant to its use as a pharmaceutical intermediate and in organic synthesis.[1][3]

Physical Properties

The primary physical constants for this compound are summarized below. These values are critical for predicting the compound's behavior under various experimental conditions, designing purification protocols, and ensuring safe handling and storage.

| Physical Property | Value | Notes |

| Melting Point | -80 °C | The compound is a liquid at standard ambient conditions.[1][2] |

| Boiling Point | 89-90 °C | Measured at a reduced pressure of 35 mmHg.[1][2][3][4][5] |

| ~174.9 °C | Calculated for standard atmospheric pressure (760 mmHg) using Joback group contribution methods.[1] | |

| 183.19 °C | Estimated for standard atmospheric pressure (760 mmHg).[6] | |

| Molecular Weight | 130.25 g/mol | [1][3] |

| Density | 0.938 - 0.944 g/cm³ | [2][3] |

| Refractive Index | ~1.494 | [2][3][4][5] |

| Flash Point | 61 °C (142 °F) | [2][3][5] |

Experimental Protocols

While specific experimental reports for determining the physical properties of this compound are not detailed in the provided literature, the following sections describe standard and widely accepted methodologies for measuring the melting and boiling points of organic compounds.

Melting Point Determination

The reported melting point of -80 °C indicates that specialized low-temperature apparatus would be required. However, the general principle remains the same as for solids at ambient temperature. The capillary method is a common technique.[1]

Principle: A small, finely powdered sample of a solid is heated slowly at a controlled rate.[5][7] The temperature at which the solid begins to liquefy and the temperature at which it becomes completely liquid are recorded as the melting point range.[1][5] For a pure compound, this range is typically narrow (0.5-1.0 °C).[1]

Methodology:

-

Sample Preparation: A small amount of the solidified compound is finely crushed.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (1-2 mm in height) into the bottom.[5][7]

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath apparatus (such as a Thiele tube) alongside a calibrated thermometer.[1] For sub-ambient temperatures, a cooling bath would be used instead.

-

Heating and Observation: The apparatus is heated (or cooled) slowly, typically at a rate of about 2 °C per minute, to ensure thermal equilibrium.[1]

-

Data Recording: The temperature is recorded at the first sign of melting (T₁) and when the last solid crystal disappears (T₂). The melting point is reported as the range T₁–T₂.

References

Cyclohexyl methyl sulfide CAS number 7133-37-1

An In-Depth Technical Guide to Cyclohexyl Methyl Sulfide (B99878) (CAS Number: 7133-37-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl methyl sulfide, with the CAS number 7133-37-1, is a thioether that has garnered attention in various chemical and biological research fields. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its known applications. While often cited as a pharmaceutical intermediate, this guide clarifies the current publicly available information on its specific roles in drug development and its biological activities, with a focus on providing researchers with a practical and data-driven resource.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. Its fundamental properties are summarized in the tables below, compiled from various sources to provide a reliable reference for laboratory and research settings.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 7133-37-1 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₄S | [1][2][3][4][5] |

| Molecular Weight | 130.25 g/mol | [1][2][3][4][5] |

| IUPAC Name | (Methylsulfanyl)cyclohexane | [1][2][5] |

| Synonyms | Methylthiocyclohexane, Cyclohexyl(methyl)sulfane | [3][4] |

| SMILES | CSC1CCCCC1 | [1][2][5] |

| InChI Key | QQBIOCGHCKNYGP-UHFFFAOYSA-N | [1][2][5] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Clear colorless liquid | [5] |

| Melting Point | -80 °C | [3][4] |

| Boiling Point | 89-90 °C at 35 mmHg | [3][4] |

| Density | 0.938 - 0.944 g/cm³ at 25 °C | [3][4] |

| Flash Point | 61 °C (141.8 °F) | [3] |

| Refractive Index (n_D^20) | 1.4930 - 1.4980 | [5] |

| Solubility in Water | 173.5 mg/L at 25 °C | [3] |

| LogP | 2.68 - 2.95 | [1][4] |

Synthesis and Reactions

The primary synthetic route to this compound is through the nucleophilic substitution of a haloalkane with a cyclohexylthiolate. Its most characteristic reaction is the oxidation of the sulfur atom.

Synthesis of this compound

The most common laboratory synthesis involves the S-alkylation of cyclohexanethiol (B74751) with a methyl halide, such as methyl iodide, in the presence of a base.[1][6]

-

Preparation of Cyclohexylthiolate: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanethiol (1 equivalent) in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF).

-

Deprotonation: Add a base, such as sodium hydroxide (B78521) or sodium ethoxide (1.1 equivalents), to the solution and stir until the thiol is fully deprotonated to form the cyclohexylthiolate anion.

-

Alkylation: To the stirred solution, add methyl iodide (1.1 equivalents) dropwise. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation to yield pure this compound.

Oxidation of this compound

This compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This reaction is of particular interest in the context of enantioselective synthesis, where chiral catalysts are used to produce a single enantiomer of the sulfoxide.[1]

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water in a round-bottom flask.

-

Oxidant Addition: Add an oxidizing agent such as hydrogen peroxide or Oxone® (potassium peroxymonosulfate) (1.1 equivalents for the sulfoxide, >2.2 equivalents for the sulfone) portion-wise to the stirred solution.[7] The reaction can be exothermic and may require cooling.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC to observe the consumption of the starting material and the formation of the sulfoxide and potentially the sulfone.

-

Work-up: Upon completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography to isolate the desired sulfoxide.[7]

Applications in Research and Industry

This compound is utilized in several areas of chemical research and is noted for its potential in various applications.

-

Pharmaceutical Intermediate: This compound is frequently described as an intermediate in the synthesis of pharmaceutical compounds.[1][3][4][8] However, specific examples of marketed drugs synthesized from this compound are not readily found in publicly available literature. Its structural motif is relevant to medicinal chemistry, and it may be used in the early stages of drug discovery and development.

-

Chemical Research: It serves as a model substrate in studies of reaction mechanisms, particularly those involving sulfur compounds.[1] For instance, it has been used in bacterial screening studies for enantioselective sulfide oxidations.[1]

-

Visible-light Photooxidation: this compound has been employed as an aliphatic substrate in visible-light-induced photooxidation reactions in water, facilitated by supramolecular hydrogels.[1]

-

Flavoring Agent: Due to its characteristic odor, it has been suggested for potential use as a flavoring agent in food products.[1]

Biological Activity and Signaling Pathways

The biological activity of this compound has been primarily explored in the context of microbial metabolism. It has been used as a substrate to study the activity of sulfide-oxidizing enzymes in microorganisms.[1] This research can offer insights into metabolic pathways involving sulfur-containing compounds.[1]

It is critical to note that there is currently no publicly available scientific literature describing the interaction of this compound with any specific mammalian cell signaling pathways. Searches for its effects on common drug targets such as G-protein coupled receptors (GPCRs) or protein kinases have not yielded any specific results. Therefore, a signaling pathway diagram involving this compound in a mammalian context cannot be constructed based on current evidence.

The biological effects of simple alkyl sulfides on mammalian cells are an area of ongoing research. Some studies on related compounds, like dimethyl sulfides, have shown that they can induce apoptosis in human leukemia cells.[9] However, it is important to emphasize that these findings on different molecules cannot be directly extrapolated to this compound without specific experimental evidence.

Safety Information

This compound is classified as a combustible liquid.[3] Standard laboratory safety precautions should be followed when handling this compound.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and open flames.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable compound for chemical synthesis and research, particularly as a substrate for studying oxidation reactions and microbial metabolism. While its designation as a "pharmaceutical intermediate" is common, its specific role in the synthesis of marketed drugs is not well-documented in the public domain. A significant gap in the current knowledge is the absence of data on its interaction with mammalian signaling pathways, which is a crucial area for future research, especially if its potential in drug development is to be fully realized. This guide provides a solid foundation of its known properties and protocols, serving as a useful resource for researchers and scientists. Further investigation into its biological effects on mammalian systems is warranted to explore its full therapeutic potential.

References

- 1. US4267375A - Preparation of thioethers - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Buy this compound | 7133-37-1 [smolecule.com]

- 4. US8466220B2 - Thioethers, methods for their preparation, and compositions including such thioethers - Google Patents [patents.google.com]

- 5. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 7133-37-1 [chemicalbook.com]

- 9. journals.physiology.org [journals.physiology.org]

Spectroscopic Analysis of Cyclohexyl Methyl Sulfide: A Technical Guide

An in-depth examination of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of cyclohexyl methyl sulfide (B99878), tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the spectroscopic data for cyclohexyl methyl sulfide (C₇H₁₄S), a sulfur-containing organic compound. The following sections detail the characteristic signals observed in ¹H NMR, ¹³C NMR, and mass spectra, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the key ¹H and ¹³C NMR spectroscopic data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by two main regions corresponding to the protons of the cyclohexyl ring and the methyl group. The complex multiplets for the cyclohexyl protons arise from the various axial and equatorial environments in the chair conformation of the ring.[1]

| Proton Type | Chemical Shift (δ) ppm | Multiplicity |

| Cyclohexyl Protons (11H) | 1.2 - 2.0 | Complex Multiplet |

| Methyl Protons (-SCH₃) (3H) | 2.1 - 2.2 | Singlet |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the cyclohexyl ring, four distinct carbon signals are expected in addition to the methyl carbon.

| Carbon Type | Chemical Shift (δ) ppm |

| C1 (C-S) | 48 - 50 |

| C2, C6 | 25 - 35 |

| C3, C5 | 25 - 35 |

| C4 | 25 - 35 |

| -SCH₃ | ~15.6 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) is a common method.

The mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 130, corresponding to its molecular weight.[1] The most abundant fragment, known as the base peak, is observed at m/z 82. This corresponds to the loss of the methylthio radical (•SCH₃) to form the stable cyclohexyl cation.

| Fragment Ion | m/z | Relative Abundance |

| [C₇H₁₄S]⁺ (Molecular Ion) | 130 | Moderate |

| [C₆H₁₀]⁺ (Cyclohexyl Cation) | 82 | 100% (Base Peak) |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for small organic molecules like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, which is maintained under a high vacuum. This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the fragmentation pathway of this compound in mass spectrometry.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Caption: Primary fragmentation pathway of this compound under electron ionization.

References

A Deep Dive into the Solubility of Cyclohexyl Methyl Sulfide: A Technical Guide for Scientific Professionals

Introduction

Cyclohexyl methyl sulfide (B99878), an organosulfur compound with the chemical formula C₇H₁₄S, is a molecule of interest in various fields, including pharmaceutical development and organic synthesis. Its unique molecular structure, featuring a nonpolar cyclohexyl ring and a polar methyl sulfide group, results in a distinct amphiphilic nature that governs its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility of cyclohexyl methyl sulfide, complete with quantitative data, detailed experimental protocols, and visual representations of experimental workflows and solubility principles. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in solution.

Physicochemical Properties

Before delving into its solubility, it is pertinent to understand the fundamental physicochemical properties of this compound, which are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₄S |

| Molecular Weight | 130.25 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 89-90°C at 35 mmHg |

| Density | 0.938 g/cm³ |

| LogP (Octanol-Water Partition Coefficient) | 2.68 - 2.949 |

Solubility Profile

The solubility of this compound is a direct consequence of its amphiphilic character. The large, nonpolar cyclohexyl group dictates its behavior in nonpolar environments, while the polar sulfur atom allows for interactions with polar solvents.

Quantitative Solubility Data

| Solvent | Solvent Type | Solubility | Temperature (°C) |

| Water | Polar Protic | 173.5 mg/L[1][2][3][4][5] | 25 |

| Alcohols (e.g., Ethanol) | Polar Protic | Soluble (enhanced dissolution compared to water)[1] | Not Specified |

| Hydrocarbon Solvents | Nonpolar | Readily Soluble[1] | Not Specified |

| Chlorinated Solvents | Nonpolar | Readily Soluble[1] | Not Specified |

The limited water solubility is primarily due to the dominance of the hydrophobic cyclohexyl ring over the moderately polar sulfur center.[1] The compound's significant lipophilicity is further evidenced by its logP value, which indicates a strong preference for organic phases over aqueous environments.[1] In alcoholic solvents, the solubility is enhanced due to favorable dipole-dipole interactions between the sulfur atom and the hydroxyl group of the alcohol.[1] Its ready solubility in nonpolar organic solvents is consistent with the behavior of many organosulfur compounds.[1]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. Below are detailed methodologies for determining the solubility of a liquid compound like this compound in both aqueous and organic solvents, based on established scientific principles and guidelines such as the OECD Test Guideline 105 for water solubility.

Protocol 1: Determination of Water Solubility (Shake-Flask Method)

This method is a widely accepted standard for determining the water solubility of substances and is aligned with the principles of OECD Guideline 105.

1. Principle: A surplus of the test substance is equilibrated with a known volume of water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

2. Materials:

-

This compound (high purity)

-

Distilled or deionized water

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

-

Volumetric flasks and pipettes

-

Syringes and filters (e.g., 0.45 µm PTFE)

3. Procedure:

-

Preparation of the Test System: Add an excess amount of this compound to a clean, inert vessel (e.g., a glass flask with a screw cap). The excess is crucial to ensure that a saturated solution is formed.

-

Equilibration: Add a known volume of water to the flask. Seal the flask to prevent evaporation. Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitation: Agitate the mixture for a sufficient period to allow for equilibrium to be reached. A preliminary test can determine the necessary equilibration time (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the constant temperature to allow for phase separation. If an emulsion has formed, centrifugation may be necessary to separate the aqueous phase from the undissolved this compound.

-

Sampling: Carefully extract a sample from the center of the aqueous phase, taking care not to disturb the undissolved layer.

-

Filtration: Immediately filter the sample through a 0.45 µm filter that does not absorb the test substance.

-

Analysis: Analyze the filtrate using a validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.

-

Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.

Protocol 2: Determination of Solubility in Organic Solvents

This protocol outlines a general method for determining the solubility of a liquid solute in an organic solvent.

1. Principle: A known amount of the solute is incrementally added to a known volume of the organic solvent at a constant temperature until the solution becomes saturated, as indicated by the appearance of a persistent second phase or turbidity.

2. Materials:

-

This compound (high purity)

-

Organic solvent of interest (e.g., ethanol, hexane)

-

Constant temperature bath

-

Magnetic stirrer and stir bar

-

Calibrated burette or micropipettes

-

Glass vials or flasks

3. Procedure:

-

Solvent Preparation: Place a known volume of the organic solvent into a glass vial or flask equipped with a magnetic stir bar.

-

Temperature Control: Place the vial in a constant temperature bath set to the desired temperature.

-

Titration: Begin stirring the solvent. Using a calibrated burette or micropipette, add a small, known volume of this compound to the solvent.

-

Observation: After each addition, allow the solution to stir until it becomes clear. Observe the solution for any signs of insolubility, such as cloudiness or the formation of a separate layer.

-

Endpoint Determination: Continue adding the this compound incrementally until a persistent turbidity or a second phase is observed, indicating that the saturation point has been reached.

-

Calculation: The solubility is calculated based on the total volume of this compound added to the known volume of the solvent at the saturation point. The result can be expressed in terms of volume/volume percentage, mass/volume, or molarity.

-

Replicates: Perform the determination in triplicate to ensure accuracy.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

References

Discovery and history of Cyclohexyl methyl sulfide

An In-depth Examination of (Methylsulfanyl)cyclohexane for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl methyl sulfide (B99878), also known by its IUPAC name (methylsulfanyl)cyclohexane, is an aliphatic thioether with the chemical formula C₇H₁₄S.[1] This compound consists of a cyclohexane (B81311) ring bonded to a methyl group through a sulfur atom.[1] Its molecular structure, combining a bulky, nonpolar cycloalkane with a polarizable sulfur-containing functional group, imparts a unique set of physicochemical properties that make it a subject of interest in various chemical and biological research domains.

With a molecular weight of approximately 130.25 g/mol , it is a colorless liquid at room temperature.[1][2] While specific details of its initial discovery and synthesis are not extensively documented in historical literature, its study is emblematic of the broader development of organosulfur chemistry. This guide provides a comprehensive overview of its synthesis, properties, and known applications, with a focus on detailed experimental procedures and data for the research community.

History and Discovery

The specific historical details surrounding the first synthesis and discovery of cyclohexyl methyl sulfide are not well-documented in readily accessible scientific literature. However, its synthesis falls under the classic methods of thioether preparation, which have been established for over a century. The development of synthetic routes to simple aliphatic sulfides is rooted in the fundamental principles of nucleophilic substitution, with foundational methods like the Williamson ether synthesis being adapted for sulfur nucleophiles (thiolates). It is likely that this compound was first prepared as part of broader investigations into the reactivity of thiols and the synthesis of various organosulfur compounds.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, purification, and application in various experimental settings. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7133-37-1 | [3][4][5] |

| Molecular Formula | C₇H₁₄S | [3][4][5] |

| Molecular Weight | 130.25 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 183.2 °C (estimated at 760 mmHg) | |

| Refractive Index (n²⁰_D_) | 1.4930 - 1.4980 | [4] |

| Water Solubility | 173.5 mg/L at 25°C | [3][5][6] |

| Solubility | Soluble in alcohol | [3][5][6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Data Points | Reference(s) |

| ¹³C NMR | Data sourced from J. Org. Chem. 1976, 41, 3899 | [7] |

| δ 47.1 (C-S) | [7] | |

| δ 33.9 (C2, C6) | [7] | |

| δ 26.3 (C3, C5) | [7] | |

| δ 26.0 (C4) | [7] | |

| δ 15.0 (S-CH₃) | [7] | |

| Mass Spectrometry (EI) | Major m/z peaks and relative intensities | [8] |

| m/z 130 (M⁺) | [8] | |

| m/z 87 | [8] | |

| m/z 82 | [8] | |

| m/z 67 | [8] | |

| m/z 55 | [8] | |

| m/z 41 | [8] |

Synthesis and Experimental Protocols

The most common and straightforward method for the synthesis of this compound is the S-alkylation of cyclohexanethiol (B74751) with a methylating agent, such as methyl iodide, in the presence of a base. This reaction is a variation of the Williamson ether synthesis, adapted for thioether formation.

General Synthetic Scheme

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via S-Alkylation

This protocol describes the synthesis of this compound from cyclohexanethiol and methyl iodide using sodium hydroxide (B78521) as the base in a biphasic solvent system.

Materials:

-

Cyclohexanethiol

-

Methyl Iodide (CH₃I)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanethiol (e.g., 0.1 mol, 11.62 g) in 100 mL of ethanol.

-

Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 0.11 mol, 4.4 g) in 20 mL of water. Cool this solution in an ice bath and then add it dropwise to the stirred solution of cyclohexanethiol. Stir for 15 minutes to ensure the formation of the sodium cyclohexanethiolate salt.

-

Alkylation: To the resulting mixture, add methyl iodide (e.g., 0.11 mol, 15.61 g, 6.88 mL) dropwise at room temperature. A white precipitate of sodium iodide may form upon addition.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours to ensure complete reaction. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction:

-

Once the reaction is complete, reduce the volume of the solvent using a rotary evaporator.

-

Add 100 mL of water to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with 50 mL portions of diethyl ether.

-

Combine the organic extracts.

-

-

Washing: Wash the combined organic layers sequentially with 50 mL of water and 50 mL of saturated brine solution to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain a clear, colorless liquid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the laboratory synthesis of this compound.

Applications and Biological Relevance

This compound serves as a versatile intermediate and substrate in several areas of chemical and biological research.

-

Pharmaceutical Intermediate: It is utilized as a building block in the synthesis of more complex pharmaceutical compounds, contributing to drug discovery and development pipelines.[1]

-

Chemical Research: The compound is employed in studies of organic synthesis and reaction mechanisms, particularly those involving organosulfur compounds.[1] Its sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and sulfone, making it a model substrate for studying oxidation reactions.[1]

-

Biological Studies: this compound has been used as a substrate in research focused on microbial metabolism and the activity of enzymes involved in sulfide oxidation.[1] These studies can provide insights into metabolic pathways for sulfur-containing molecules.[1]

-

Photocatalysis: It has been used as a model aliphatic substrate in visible-light-driven photooxidation reactions, demonstrating high-yield conversion without over-oxidation.[1]

Signaling Pathways and Drug Development

Currently, there is no substantial evidence to suggest that this compound is directly involved in specific cellular signaling pathways as a modulator or signaling molecule itself. Its primary role in a drug development context is as a synthetic intermediate.[1] The introduction of the cyclohexyl methyl thioether moiety can influence the lipophilicity, metabolic stability, and binding characteristics of a parent drug molecule. Therefore, its utility lies in the field of medicinal chemistry as a structural component rather than a pharmacologically active agent in its own right.

The logical relationship of its utility in research is summarized in the following diagram.

Caption: Logical relationships of this compound's research applications.

References

- 1. Buy this compound | 7133-37-1 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. This compound | 7133-37-1 [chemicalbook.com]

- 7. (Methylthio)cyclohexane | C7H14S | CID 81553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyclohexane, (methylthio)- [webbook.nist.gov]

Synthesis of Cyclohexyl methyl sulfide via alkylation of cyclohexanethiol

I have successfully gathered some general information regarding the synthesis of cyclohexyl methyl sulfide (B99878) from cyclohexanethiol (B74751) via alkylation. I know that this reaction typically involves a methylating agent like methyl iodide or dimethyl sulfate (B86663) and a base. I also have some spectroscopic data for the final product.

However, I am still missing a crucial piece of information to fulfill the user's request for an "in-depth technical guide": a detailed, reproducible experimental protocol from a peer-reviewed scientific journal. This protocol should include specific quantities of reagents, reaction conditions (temperature, time), work-up procedures, purification methods, and, most importantly, the final yield of the product. Without this, I cannot create the detailed experimental section and the quantitative data tables that the user has requested.

Therefore, I need to continue my search with a focus on finding a specific experimental procedure in a reputable scientific journal.## An In-depth Technical Guide to the Synthesis of Cyclohexyl Methyl Sulfide via Alkylation of Cyclohexanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in pharmaceutical and organic synthesis, through the S-alkylation of cyclohexanethiol. This document details the underlying chemical principles, offers a survey of common reagents, and presents a detailed experimental protocol.

Introduction

This compound, also known as (methylthio)cyclohexane, is an organosulfur compound with applications as an intermediate in the synthesis of various biologically active molecules.[1] The most direct and widely employed method for its preparation is the alkylation of cyclohexanethiol, a nucleophilic substitution reaction where a methyl group is introduced onto the sulfur atom. This guide will focus on this prevalent synthetic route.

Reaction Principle and Mechanism

The synthesis of this compound from cyclohexanethiol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The core of this transformation involves the deprotonation of the thiol group of cyclohexanethiol by a base to form a highly nucleophilic thiolate anion. This thiolate then attacks the electrophilic methyl group of a methylating agent, displacing a leaving group and forming the desired thioether.

The general reaction scheme is as follows:

Cyclohexanethiol + Base → Cyclohexylthiolate Anion

Cyclohexylthiolate Anion + Methylating Agent → this compound + Leaving Group

The efficiency of this reaction is contingent on several factors, including the strength of the base, the reactivity of the methylating agent, the choice of solvent, and the reaction temperature.

Reagents and Reaction Conditions

A variety of reagents and conditions can be employed for the successful synthesis of this compound. A summary of common choices is presented below.

| Reagent Type | Examples | Role in Reaction |

| Starting Material | Cyclohexanethiol | Source of the cyclohexylthio- moiety |

| Methylating Agent | Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄) | Provides the methyl group |

| Base | Sodium hydroxide (B78521) (NaOH), Sodium ethoxide (NaOEt), Potassium carbonate (K₂CO₃) | Deprotonates the thiol to form the nucleophilic thiolate |

| Solvent | Ethanol (B145695), Methanol, Acetone, N,N-Dimethylformamide (DMF) | Provides a medium for the reaction |

Experimental Protocol

While various protocols exist, a representative procedure for the synthesis of this compound is detailed below. This protocol is based on established chemical principles for S-alkylation of thiols.

Materials:

-

Cyclohexanethiol

-

Methyl iodide

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexanethiol (1 equivalent) in ethanol.

-

Base Addition: To the stirred solution, add a solution of sodium hydroxide (1.1 equivalents) in water. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the cyclohexylthiolate anion.

-

Methylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator. To the remaining aqueous mixture, add deionized water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Final Purification: The crude product can be further purified by vacuum distillation to obtain the final, pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₇H₁₄S |

| Molecular Weight | 130.25 g/mol |

| Boiling Point | 89-90 °C at 35 mmHg[2] |

| Density | 0.938 g/mL[2] |

| Refractive Index | 1.4940[2] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): Chemical shifts for the protons on the cyclohexane (B81311) ring typically appear as complex multiplets in the region of δ 1.2-2.8 ppm. The methyl protons appear as a singlet around δ 2.1 ppm.

-

¹³C NMR (CDCl₃): The carbon of the methyl group typically appears around δ 14 ppm. The carbons of the cyclohexane ring appear in the region of δ 25-45 ppm.

-

IR (neat): Characteristic peaks include C-H stretching vibrations around 2850-2950 cm⁻¹ and C-S stretching vibrations in the 600-700 cm⁻¹ region.

Visualizations

Reaction Pathway

Caption: S-alkylation of cyclohexanethiol.

Experimental Workflow

Caption: Synthesis workflow.

Conclusion

The synthesis of this compound via the alkylation of cyclohexanethiol is a robust and efficient method. By carefully selecting the base, methylating agent, and reaction conditions, high yields of the desired product can be achieved. This guide provides the essential theoretical and practical knowledge for researchers and professionals to successfully perform this synthesis in a laboratory setting. Further optimization of the presented protocol may be possible based on specific laboratory conditions and desired purity levels.

References

Reduction of Cyclohexyl Methyl Sulfoxide to Sulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reduction of cyclohexyl methyl sulfoxide (B87167) to its corresponding sulfide (B99878), cyclohexyl methyl sulfide. This transformation is a fundamental reaction in organic synthesis and holds relevance in various stages of drug development and medicinal chemistry, where the sulfide moiety can be a critical component of pharmacologically active molecules. This document details various methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.

Introduction

The reduction of sulfoxides to sulfides is a deoxygenation reaction that is crucial for the synthesis of numerous sulfur-containing compounds. Cyclohexyl methyl sulfoxide serves as a representative dialkyl sulfoxide, and its reduction showcases common challenges and solutions encountered in this class of transformations. The choice of reducing agent and reaction conditions is paramount to achieving high yields and chemoselectivity, especially in the context of complex molecules with multiple functional groups. This guide explores several effective methods for this conversion, ranging from classic hydride reagents to milder, more selective modern systems.

Data Summary of Reduction Methods

The following table summarizes quantitative data for various methods applicable to the reduction of alkyl sulfoxides, providing a comparative overview of their efficiency. While specific data for cyclohexyl methyl sulfoxide is limited in the literature, the presented data for analogous alkyl sulfoxides offer a strong predictive basis for reaction performance.

| Reagent System | Substrate (Analog) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Triflic Anhydride (B1165640) / KI | Dibutyl sulfoxide | Acetonitrile (B52724) | Room Temp. | 5 min | 95 | [1] |

| Oxalyl Chloride / Ethyl Vinyl Ether | Phenyl propyl sulfoxide | Acetone (B3395972) | Room Temp. | ~30 min | >95 (crude) | [2][3] |

| NaSH·H₂O / HCl | Cyclohexyl butyl sulfoxide | None (neat) | 80 | 14 h | 65 | Zupanc, A., & Jereb, M. (2020) |

| Lithium Aluminum Hydride (LAH) | General alkyl sulfoxides | THF / Diethyl Ether | 0 to RT | - | High | [4] |

Experimental Protocols

Detailed methodologies for key reduction experiments are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the reduction of cyclohexyl methyl sulfoxide.

Method 1: Reduction with Triflic Anhydride and Potassium Iodide

This method is rapid, efficient, and proceeds under mild conditions with high chemoselectivity.[1]

Procedure:

-

To a solution of cyclohexyl methyl sulfoxide (1 mmol) in acetonitrile (5 mL) in a round-bottomed flask, add triflic anhydride (1 mmol).

-

Stir the mixture at room temperature for a few minutes.

-

Add potassium iodide (2.5 mmol) to the solution and continue stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-10 minutes.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to afford the crude this compound.

-

Purify the product by flash column chromatography if necessary.

Method 2: Reduction with Oxalyl Chloride and Ethyl Vinyl Ether

This scalable method avoids chlorinated solvents and produces volatile byproducts, simplifying purification.[2][3]

Procedure:

-

In a nitrogen-purged flask, dissolve cyclohexyl methyl sulfoxide (1 equiv.) and ethyl vinyl ether (1.5 equiv.) in dry acetone (to a concentration of 0.15 M).

-

Slowly add oxalyl chloride (1.5 equiv.) to the solution at room temperature.

-

Stir the reaction mixture for approximately 30 minutes, monitoring for completion by TLC.

-

Remove the solvent and volatile impurities under reduced pressure using a rotary evaporator.

-

The resulting crude product is often of high purity. For unstable substrates, a workup involving neutralization with saturated aqueous sodium bicarbonate and extraction with ethyl acetate (B1210297) may be necessary, followed by chromatographic purification.

Method 3: Reduction with Sodium Hydrosulfide (B80085) and Hydrochloric Acid

This solvent-free method is operationally simple but may require elevated temperatures and longer reaction times for hydrophobic substrates.

Procedure:

-

In a sealed vessel, combine cyclohexyl methyl sulfoxide (1 mmol), sodium hydrosulfide hydrate (B1144303) (NaSH·H₂O, 10 mmol), and a 37% aqueous solution of hydrochloric acid (12 mmol).

-

Heat the heterogeneous mixture to 80 °C and stir vigorously for 14 hours.

-

After cooling to room temperature, extract the mixture with tert-butyl methyl ether (3 x 15 mL).

-

Pass the combined organic extracts through a short pad of silica (B1680970) gel to remove baseline impurities.

-

Concentrate the filtrate under reduced pressure to yield the product. Due to the volatility of this compound, care should be taken during solvent removal.

Method 4: Reduction with Lithium Aluminum Hydride (LAH)

LAH is a powerful reducing agent capable of reducing a wide range of functional groups, including sulfoxides.[4][5][6] Extreme caution must be exercised when working with this pyrophoric reagent.

Procedure:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (1.2 equiv.) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) at 0 °C (ice bath).

-

Slowly add a solution of cyclohexyl methyl sulfoxide (1 equiv.) in the same anhydrous solvent to the LAH suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the sequential slow addition of water (e.g., for 'x' g of LAH, add 'x' mL of H₂O), followed by 15% aqueous sodium hydroxide (B78521) ('x' mL), and then water again (3'x' mL).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.

-

Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfide.

Reaction Mechanisms and Visualizations

The reduction of sulfoxides can proceed through different mechanisms depending on the reagents employed. Below are generalized mechanisms illustrated for cyclohexyl methyl sulfoxide.

Mechanism of Reduction with Triflic Anhydride and Iodide

The reaction is initiated by the activation of the sulfoxide oxygen by the highly electrophilic triflic anhydride, forming a sulfonium (B1226848) intermediate. This is followed by nucleophilic attack by the iodide ion.

References

- 1. Mild and Efficient Deoxygenation of Sulfoxides to Sulfides with Triflic Anhydride/Potassium Iodide Reagent System [organic-chemistry.org]

- 2. [PDF] Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

The Biological Activity of Aliphatic Thioethers: A Technical Guide Focused on Cyclohexyl Methyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aliphatic thioethers, a class of organosulfur compounds, are of growing interest in pharmaceutical and biological research. Their unique chemical properties, stemming from the presence of a sulfur atom, contribute to a diverse range of biological activities. This technical guide provides an in-depth exploration of the biological activities of aliphatic thioethers, with a specific focus on Cyclohexyl methyl sulfide (B99878). While comprehensive biological data on Cyclohexyl methyl sulfide is still emerging, this document consolidates the available information and provides a framework for its further investigation. We present quantitative data from structurally related compounds to offer a comparative context, detail experimental protocols for key biological assays, and visualize relevant signaling pathways and experimental workflows to guide future research in this promising area.

Introduction to Aliphatic Thioethers and this compound

Aliphatic thioethers are characterized by a sulfur atom bonded to two alkyl groups. These compounds are integral structural motifs in various biologically active molecules and approved pharmaceuticals. The sulfur atom's nucleophilicity and its ability to undergo oxidation to sulfoxides and sulfones are key to their chemical reactivity and biological interactions.

This compound (C7H14S) is a simple aliphatic thioether consisting of a cyclohexyl ring and a methyl group linked by a sulfur atom. It serves as a valuable model compound for studying the metabolism and biological effects of this class of molecules.[1] Its use as a substrate in microbial metabolism and enzyme activity studies highlights its potential for biological interactions.[1]

Quantitative Biological Activity Data

While specific quantitative data for the biological activity of this compound is not extensively available in the public domain, the following tables summarize data for structurally related sulfur-containing compounds to provide a comparative context for researchers.

Table 1: Anti-inflammatory Activity of Thiophene-Based Compounds

| Compound | Target | IC50 (µM) | Reference |

| Compound 1 | 5-LOX | 29.2 | [2] |

| Compound 2 | 5-LOX | 6.0 | [2] |

| Compound 3 | 5-LOX | 6.6 | [2] |

| Compound 21 | COX-2 | 0.67 | [2] |

| Celecoxib (Reference) | COX-2 | 1.14 | [2] |

Table 2: Cytotoxicity of Selected Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Sinenbisstyryl A | A549 (Lung) | 14.79 ± 0.93 | [3] |

| Sinenbisstyryl A | HepG2 (Liver) | 14.89 ± 0.99 | [3] |

| Sinenbisstyryl A | MCF7 (Breast) | 11.46 ± 0.57 | [3] |

| Sinenbisstyryl A | DU145 (Prostate) | 19.01 ± 0.31 | [3] |

| Camptothecin (Reference) | - | 1.58 ± 0.12 - 2.24 ± 0.15 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of aliphatic thioethers like this compound. These are general protocols that may require optimization for specific compounds and experimental conditions.

Microbial Metabolism Assay

This protocol is a general guideline for investigating the metabolism of this compound by microbial cultures.

Objective: To determine if a microbial strain can metabolize this compound and to identify the resulting metabolites.

Materials:

-

Microbial strain of interest (e.g., bacteria, fungi)

-

Appropriate growth medium

-

This compound (sterile solution)

-

Shaking incubator

-

Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)

-

Sterile culture tubes or flasks

-

Organic solvent for extraction (e.g., ethyl acetate)

Protocol:

-

Culture Preparation: Inoculate the microbial strain into the appropriate liquid growth medium. Incubate under optimal conditions (temperature, shaking speed) until the culture reaches the mid-logarithmic growth phase.

-

Substrate Addition: Add a sterile solution of this compound to the microbial culture to a final concentration of 1 mM. An uninoculated medium with the compound should be included as a negative control.

-

Incubation: Continue to incubate the cultures under the same conditions for a defined period (e.g., 24, 48, 72 hours).

-

Sample Collection: At each time point, withdraw an aliquot of the culture.

-

Extraction: Centrifuge the aliquot to separate the cells from the supernatant. Extract the supernatant with an equal volume of an appropriate organic solvent (e.g., ethyl acetate) to isolate the compound and its potential metabolites.

-

Analysis: Analyze the organic extract using GC-MS or LC-MS to identify and quantify the remaining this compound and any new peaks corresponding to metabolites. Compare the chromatograms of the experimental samples with the negative control.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Protocol:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and various concentrations of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the this compound solution at different concentrations. Include a control group with the solvent alone.

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.[4]

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound on a cancer cell line.

Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (sterile, dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This protocol outlines a common method to assess the antioxidant potential of this compound.

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound (dissolved in methanol (B129727) or ethanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol or ethanol

-

96-well microplate

-

Microplate reader

Protocol:

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Assay: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add the different concentrations of the this compound solution. A control containing only the solvent and DPPH solution should be included. A blank containing the solvent and the sample should also be prepared to account for any absorbance from the sample itself.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.[2][5]

Signaling Pathways and Experimental Workflows

While the direct impact of this compound on specific signaling pathways has not been extensively studied, its potential to modulate pathways involved in inflammation and oxidative stress is an area of active interest. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response.

NF-κB Signaling Pathway

The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway, which is a common target for anti-inflammatory drug discovery.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of a compound like this compound.

Logical Relationship for Enzyme Inhibition Analysis

The diagram below outlines the logical steps involved in analyzing enzyme inhibition data.

Conclusion and Future Directions

This compound and other aliphatic thioethers represent a class of compounds with underexplored biological potential. While current research has established their role in microbial metabolism and as intermediates in pharmaceutical synthesis, a significant opportunity exists to systematically evaluate their broader pharmacological activities. The lack of extensive quantitative data for this compound underscores the need for further investigation into its anti-inflammatory, cytotoxic, antioxidant, and enzyme inhibitory properties.

Future research should focus on:

-

Systematic Screening: Conducting comprehensive in vitro screening of this compound and a library of related aliphatic thioethers against a panel of cancer cell lines, inflammatory targets, and relevant enzymes.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of active compounds to optimize their potency and selectivity.

The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to embark on these investigations and unlock the full therapeutic potential of aliphatic thioethers.

References

- 1. Buy this compound | 7133-37-1 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Enzymatic Oxidation of Cyclohexyl Methyl Sulfide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl methyl sulfide (B99878) is a prochiral organosulfur compound that serves as a valuable model substrate in the study of enzymatic oxidation reactions.[1][2] The development of stereoselective sulfoxidation methods is of significant interest in the pharmaceutical and chemical industries, as the chirality of a sulfoxide (B87167) can be a critical determinant of a molecule's biological activity and therapeutic efficacy. Enzymes, particularly monooxygenases, offer a highly efficient and environmentally benign route to chiral sulfoxides, often operating with high chemo-, regio-, and enantioselectivity under mild conditions.[3][4]

This technical guide provides an in-depth overview of the use of cyclohexyl methyl sulfide in enzymatic reactions, focusing on the types of enzymes involved, their catalytic outcomes, and the experimental methodologies required for their study.

Enzymatic Sulfoxidation Pathways

The primary enzymatic transformation of this compound is its oxidation at the sulfur atom. This reaction is predominantly catalyzed by monooxygenases, which incorporate one atom of molecular oxygen into the substrate.

The reaction proceeds in a stepwise manner. The first oxidation converts the sulfide to the corresponding cyclohexyl methyl sulfoxide. As the sulfur atom in the sulfoxide is a stereocenter, this reaction can yield either the (R)- or (S)-enantiomer, or a mixture of both. A second oxidation step can further transform the sulfoxide into the achiral cyclohexyl methyl sulfone.[2][4]

Caption: General pathway for the enzymatic oxidation of this compound.

Key Enzymes and Biocatalysts

A variety of microorganisms and their isolated enzymes have been shown to catalyze the sulfoxidation of this compound. Whole-cell biotransformations are frequently employed to overcome the need for expensive cofactors required by many monooxygenases.[1]

1. Bacterial Biocatalysts: Several strains of the bacterial genus Streptomyces have been identified as effective catalysts for this transformation. Notably, these strains exhibit complementary stereoselectivity:

-

Streptomyces hiroshimensis ATCC 27429: Produces enantiopure (R)-cyclohexyl methyl sulfoxide.[1]

-

Streptomyces flavogriseus ATCC 33331: Primarily yields the (S)-enantiomer.[1]

-

Streptomyces phaeochromogenes NCIMB 11741: Displays complex behavior, initially forming the (S)-sulfoxide with high enantiomeric excess (>99%), followed by the production of the (R)-sulfoxide, suggesting the action of at least two different enzymes.[4]